Product packaging for 2',4'-Dihydroxy-3'-propylacetophenone(Cat. No.:CAS No. 40786-69-4)

2',4'-Dihydroxy-3'-propylacetophenone

Cat. No.: B104700
CAS No.: 40786-69-4
M. Wt: 194.23 g/mol
InChI Key: QGGRBWUQXAFYEC-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Natural Products Research

In the field of organic chemistry, 2',4'-Dihydroxy-3'-propylacetophenone is classified as a substituted acetophenone (B1666503). The base molecule, acetophenone, is a simple aromatic ketone, and its derivatives are characterized by various functional groups attached to the phenyl ring. nih.gov The structure of this compound includes two hydroxyl (-OH) groups and a propyl (-CH2CH2CH3) group, which significantly influence its chemical properties and reactivity.

Acetophenones are not merely synthetic constructs; they are a class of naturally occurring phenolic compounds. kib.ac.cn Researchers have identified acetophenone derivatives in over 24 plant families and also in fungi, where they can exist in either free or glycosidic forms. kib.ac.cn This natural prevalence places the study of compounds like this compound within the broader scope of natural products research, a field dedicated to the isolation, identification, and synthesis of chemical substances produced by living organisms.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H14O3 chembk.comchemnet.com
Molar Mass194.23 g/mol chembk.comsigmaaldrich.com
AppearanceLight Brown Solid / Colorless to pale yellow crystalline powder chembk.com
Melting Point124-127 °C chembk.comsigmaaldrich.comchemicalbook.com
Boiling Point (Predicted)361.0 ± 12.0 °C chembk.comchemicalbook.com
Density (Predicted)1.162 ± 0.06 g/cm³ chembk.comchemnet.com
SolubilitySlightly soluble in Chloroform and Methanol chembk.comsfdchinachem.com

Significance of Substituted Acetophenone Derivatives in Chemical and Biological Sciences

Substituted acetophenones are highly significant in both chemical and biological sciences primarily because they serve as versatile precursors and building blocks in organic synthesis. wisdomlib.org Their chemical structure, containing a reactive ketone group and an aromatic ring that can be variously functionalized, makes them ideal starting materials for constructing more complex molecules. nih.govwisdomlib.org

In the realm of medicinal chemistry and drug discovery, acetophenone derivatives are invaluable. nih.govrasayanjournal.co.in They are key intermediates in the synthesis of a wide range of heterocyclic compounds and other bioactive molecules, including:

Chalcones: These compounds are synthesized from acetophenones and are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. wisdomlib.orgjocpr.comresearchgate.net

Pyrazole (B372694) Derivatives: Substituted acetophenones are used as starting materials in reactions to create pyrazole derivatives, another class of compounds with significant pharmacological potential. wisdomlib.org

Chromones and Hydrazones: These are other examples of bioactive compounds that can be synthesized using acetophenone precursors. wisdomlib.orgrasayanjournal.co.in

The ability to modify the substituent groups on the acetophenone ring allows chemists to fine-tune the electronic and steric properties of the resulting molecules. rasayanjournal.co.in This modulation is crucial for influencing their biological interactions and developing candidates for drug design. rasayanjournal.co.inontosight.ai The broad spectrum of biological activities associated with compounds derived from acetophenones—including antibacterial, anticancer, and antiviral applications—underscores their importance in pharmaceutical research. rasayanjournal.co.inontosight.ai

Current Research Trajectories Pertaining to this compound

Current research on this compound focuses on its role as a strategic intermediate in the synthesis of pharmacologically active agents. One notable area of investigation is its use as a starting material for medicines intended to treat allergic diseases. google.com The synthesis pathway often involves its precursor, 2,4-dihydroxyacetophenone, which is converted to this compound to build more complex therapeutic molecules. google.com

Furthermore, this compound is specifically utilized as a reactant in the synthesis of 2'-hydroxychalcones. sfdchinachem.com Research into these particular chalcone (B49325) derivatives has revealed that they can affect the growth of human tumor cell lines by inhibiting cell proliferation and initiating apoptosis (programmed cell death). sfdchinachem.com This line of inquiry positions the compound as a relevant intermediate in the development of potential anticancer agents. The investigation into its derivatives continues to be an active area, exploring how its unique structure can be leveraged to create novel compounds with therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B104700 2',4'-Dihydroxy-3'-propylacetophenone CAS No. 40786-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxy-3-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRBWUQXAFYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379448
Record name 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40786-69-4
Record name 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-3'-propylacetophenone
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Synthetic Methodologies and Chemical Transformations of 2 ,4 Dihydroxy 3 Propylacetophenone

Synthetic Pathways to 2',4'-Dihydroxy-3'-propylacetophenone

The synthesis of this compound can be approached through established organic chemistry reactions, primarily involving the modification of the resorcinol (B1680541) scaffold.

Reported Synthetic Routes and Reaction Conditions

The principal and most direct route to this compound is the Friedel-Crafts acylation of 2-propylresorcinol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of 2-propylresorcinol. The reaction is typically carried out using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org

Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). masterorganicchemistry.comorganic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the product. The hydroxyl groups of the resorcinol ring are strongly activating and ortho-, para-directing. In the case of 2-propylresorcinol, the acetyl group is directed to the C4 position, which is para to the C1 hydroxyl group and ortho to the C2 hydroxyl group, leading to the desired product.

An alternative conceptual pathway involves the propylation of 2',4'-dihydroxyacetophenone (B118725). A patent for the production of 2',4'-dihydroxyacetophenone mentions that this compound serves as an intermediate for the synthesis of this compound. google.com This suggests a subsequent alkylation step to introduce the propyl group onto the 2',4'-dihydroxyacetophenone backbone.

Below is a table summarizing the common conditions for the Friedel-Crafts acylation, which is the likely method for the synthesis of this compound from 2-propylresorcinol.

Starting Material Acylating Agent Catalyst Solvent General Conditions
2-PropylresorcinolAcetic AnhydrideAluminum Chloride (AlCl₃)Nitrobenzene or Carbon DisulfideThe reaction is typically run at low to moderate temperatures.
2-PropylresorcinolAcetyl ChlorideAluminum Chloride (AlCl₃)DichloromethaneThe reaction is often performed at or below room temperature.
2-PropylresorcinolAcetic AcidZinc Chloride (ZnCl₂)Excess Acetic AcidThis method, often referred to as the Nencki reaction, requires heating.

Exploration of Novel Synthetic Strategies

Beyond the classical Friedel-Crafts reaction, other synthetic strategies can be envisioned for the preparation of this compound.

One such approach is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. orgsyn.orgnih.gov In this context, 2-propylresorcinol could first be diacetylated to form 2-propyl-1,3-phenylene diacetate. Subsequent treatment with a Lewis acid like aluminum chloride would induce the migration of one of the acetyl groups to the aromatic ring to yield this compound. The regioselectivity of the Fries rearrangement can be influenced by reaction parameters such as temperature and solvent.

Biocatalytic approaches also present a novel and greener alternative to traditional chemical synthesis. While not specifically reported for this compound, enzymes such as acyltransferases have been shown to catalyze Friedel-Crafts-type acylation reactions on phenolic substrates. Such enzymatic methods could offer high regioselectivity under mild reaction conditions, avoiding the use of harsh Lewis acids and hazardous solvents.

Derivatization and Structural Modification of this compound

The presence of two phenolic hydroxyl groups and a ketone functionality makes this compound a versatile platform for further chemical modifications.

Synthesis of Alkoxyacetophenone Derivatives from this compound

The phenolic hydroxyl groups of this compound can be readily converted to ether functionalities through reactions such as the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Studies on the alkylation of the parent compound, 2',4'-dihydroxyacetophenone, have shown that the reaction can be performed with high regioselectivity. nih.govdigitellinc.comnih.gov The use of a mild base like cesium bicarbonate in acetonitrile (B52724) has been reported to favor the alkylation of the 4'-hydroxyl group over the 2'-hydroxyl group. nih.govdigitellinc.comnih.gov This selectivity is attributed to the lower acidity of the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. A similar regioselectivity can be expected for this compound.

Reactant Alkylating Agent Base Solvent Product
This compoundAlkyl Halide (e.g., Iodomethane, Bromoethane)Potassium Carbonate (K₂CO₃)Acetone or DMF2'-Hydroxy-4'-alkoxy-3'-propylacetophenone
This compoundDialkyl Sulfate (e.g., Dimethyl Sulfate)Sodium Hydroxide (B78521) (NaOH)Water/Methanol2',4'-Dialkoxy-3'-propylacetophenone
This compoundAlkyl HalideCesium Bicarbonate (CsHCO₃)AcetonitrilePredominantly 2'-Hydroxy-4'-alkoxy-3'-propylacetophenone

Formation of Chalcone (B49325) Analogs Utilizing 2',4'-Dihydroxyacetophenone Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with diverse biological activities. They are typically synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. gordon.edudrugfuture.comwikipedia.orgnumberanalytics.com This reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde.

The synthesis of chalcone analogs from the precursor 2',4'-dihydroxyacetophenone is well-documented. gordon.edu By extension, this compound can be expected to react similarly with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent to yield the corresponding chalcone derivatives. The reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone of the chalcone scaffold.

Strategies for Introducing Diverse Functional Groups

The carbonyl group of the acetophenone moiety in this compound provides a reactive site for the introduction of a variety of functional groups, most notably through the formation of imines, also known as Schiff bases.

The reaction of 2',4'-dihydroxyacetophenone with primary amines or hydrazine (B178648) derivatives to form Schiff bases has been reported. nih.govnih.govarpgweb.com For instance, refluxing 2',4'-dihydroxyacetophenone with hydrazine hydrate (B1144303) can yield a hydrazone, which can then be further reacted with substituted aldehydes to produce bis-Schiff bases. nih.gov A similar strategy can be employed with this compound to synthesize a diverse library of Schiff base derivatives. These reactions are typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid.

Mechanistic Studies of Chemical Transformations Involving this compound

Consistent with the absence of documented chemical transformations for this compound, there are no specific mechanistic studies available for its reactions. The investigation of reaction mechanisms is contingent upon established and repeatable chemical transformations, which have not been reported for this compound in the reviewed literature.

However, the mechanism of the Fries rearrangement, which is used to produce the precursor 2',4'-dihydroxyacetophenone, is well-studied. The reaction is understood to proceed via the generation of an acylium carbocation intermediate. The Lewis acid catalyst coordinates to the carbonyl oxygen of the phenolic ester, polarizing the ester bond and facilitating its cleavage. prepchem.com This generates the free acylium ion, which then acts as an electrophile in a classical electrophilic aromatic substitution reaction with the activated phenol ring to form the ortho- and para-hydroxyaryl ketone products. prepchem.com

Computational Chemistry and Molecular Modeling of 2 ,4 Dihydroxy 3 Propylacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method due to its favorable balance between accuracy and computational cost. mdpi.com For 2',4'-Dihydroxy-3'-propylacetophenone, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

Theoretical studies on related compounds, such as chalcones and other acetophenone (B1666503) derivatives, have demonstrated the utility of DFT in elucidating their molecular and electronic characteristics. researchgate.net By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can compute key parameters that govern the reactivity of this compound. These parameters, often referred to as global reactivity descriptors, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations are instrumental in predicting the kinetic and thermodynamic stability of the molecule.

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical DFT Data)

ParameterValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-5.87
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.23
Energy Gap (HOMO-LUMO)4.64
Ionization Potential (I)5.87
Electron Affinity (A)1.23
Electronegativity (χ)3.55
Chemical Hardness (η)2.32
Chemical Softness (S)0.43

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO would likely be localized on the electron-rich dihydroxy-substituted aromatic ring, indicating its propensity to donate electrons in a chemical reaction. Conversely, the LUMO is expected to be distributed over the acetophenone moiety, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. For this compound, the MEP map would reveal regions of negative potential (in red) around the oxygen atoms of the hydroxyl and carbonyl groups, signifying their role as hydrogen bond acceptors. Regions of positive potential (in blue) would be expected around the hydrogen atoms of the hydroxyl groups, indicating their potential to act as hydrogen bond donors. These maps are invaluable for predicting intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. semanticscholar.org

In silico docking studies on analogous compounds have been performed to elucidate their binding interactions with various enzymes. nih.gov For this compound, molecular docking could be employed to investigate its potential inhibitory activity against specific enzymes by predicting its binding affinity and mode of interaction within the active site. The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding energy of different poses. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in elucidating SAR by correlating structural features with observed activities. For a series of derivatives of this compound, computational methods can help identify the key structural modifications that enhance or diminish a particular biological effect.

By systematically modifying the propyl group, the acetyl group, or the hydroxyl substituents on the aromatic ring in silico, and then calculating relevant molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a quantitative structure-activity relationship (QSAR) model can be developed. Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Predictive Modeling of Biological Activities

Computational models can be developed to predict a wide range of biological activities and properties of a molecule before it is synthesized and tested. For this compound, predictive models could be used to estimate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its potential as a therapeutic agent.

Various software and web-based tools are available to predict properties such as solubility, lipophilicity (logP), and potential for binding to various biological targets. These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted Value
Molecular Weight194.23 g/mol
LogP2.8
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors3
Polar Surface Area57.53 Ų
Water SolubilityModerate

Note: These values are predictions based on the chemical structure and may vary depending on the prediction software used.

Conformational Analysis and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed to identify its low-energy conformers. This is particularly important for understanding its ability to fit into the binding site of a biological target.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. jppres.com An MD simulation would track the movements of the atoms in the molecule, revealing its flexibility and the stability of different conformations. When studying the interaction of this compound with a protein, MD simulations of the ligand-protein complex can assess the stability of the binding pose predicted by molecular docking and provide a more detailed picture of the intermolecular interactions. jppres.com

Pharmacological and Biological Activity Investigations of 2 ,4 Dihydroxy 3 Propylacetophenone and Its Analogs

Elucidation of Biological Mechanisms of Action

Understanding the fundamental biological mechanisms through which a compound exerts its effects is crucial for its development as a potential therapeutic agent. This section explores the known and theoretical mechanisms of action for 2',4'-Dihydroxy-3'-propylacetophenone.

Phenolic compounds, a class to which this compound belongs, are well-known for their antioxidant properties. The presence of hydroxyl (-OH) groups on the aromatic ring is central to this activity. These groups can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage.

The proposed free radical scavenging pathway for phenolic compounds like this compound involves the transfer of a hydrogen atom from one of the hydroxyl groups to a free radical (R•), resulting in the formation of a more stable phenoxyl radical and a neutralized radical species (RH). The resonance stabilization of the resulting phenoxyl radical makes the parent molecule an effective antioxidant.

While the theoretical basis for the antioxidant activity of this compound is strong due to its chemical structure, specific experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this particular compound are not extensively available in the current body of scientific literature.

Research has more definitively elucidated the role of this compound and its derivatives as antagonists of the leukotriene D4 (LTD4) receptor. sigmaaldrich.comnih.gov Leukotrienes are inflammatory mediators derived from arachidonic acid. The synthesis of arachidonic acid is initiated by the enzyme cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from membrane phospholipids. nih.gov Arachidonic acid is then converted to various leukotrienes through a series of enzymatic steps.

While a direct inhibitory effect of this compound on cytosolic phospholipase A2 has not been explicitly demonstrated in available studies, its antagonism of the LTD4 receptor is a key mechanism of its anti-inflammatory potential. sigmaaldrich.com By blocking the LTD4 receptor, this compound and its analogs can prevent the downstream inflammatory effects mediated by LTD4, such as smooth muscle contraction and increased vascular permeability. sigmaaldrich.comnih.gov

A series of derivatives of this compound have been synthesized and evaluated for their ability to block LTD4-induced contractions in guinea pig ileum. sigmaaldrich.com Structure-activity relationship studies have revealed that the 2-propyl-3-hydroxy-4-acetyl substitution pattern on the phenyl ring is important for maximal LTD4 antagonist activity. sigmaaldrich.com

The specific cellular pathways perturbed by this compound are not well-documented in the available scientific literature. However, based on its activity as a leukotriene D4 antagonist, it can be inferred that this compound would modulate signaling pathways activated by LTD4. These pathways are known to be involved in inflammatory responses and allergic reactions. Further research is required to identify the precise intracellular signaling cascades affected by this compound.

In Vivo Preclinical Studies

Systemic Effects and Biological Impact

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on these specific aspects of this compound at this time. Further research would be required to determine the pharmacological and biological activities of this chemical compound.

Advanced Research Perspectives and Future Directions for 2 ,4 Dihydroxy 3 Propylacetophenone

Translational Potential in Pharmaceutical Development

The acetophenone (B1666503) skeleton is recognized as a valuable precursor in the synthesis of various pharmacological agents. nih.gov As a phenolic ketone, 2',4'-Dihydroxy-3'-propylacetophenone serves as a key intermediate in the creation of more complex molecules with potential therapeutic benefits. nbinno.com A primary area of its translational potential lies in its use as a starting material for the synthesis of 2'-hydroxychalcones. researchgate.netresearchgate.net

Chalcones and their derivatives are known to exhibit a wide spectrum of biological activities. Research has demonstrated that 2'-hydroxychalcones synthesized from acetophenone precursors possess significant anticancer properties, including the ability to inhibit the proliferation of breast cancer cells and suppress tumor growth in vivo. researchgate.net Furthermore, derivatives of this structural class have shown anti-inflammatory effects by inhibiting the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. researchgate.net This synthetic accessibility to bioactive chalcones positions this compound as a valuable building block in the development of new treatments for cancer and inflammatory conditions.

Role in Cosmetic Formulations and Dermatological Science

While direct applications of this compound in cosmetics are not yet extensively documented, the known properties of its parent compounds and structural analogs suggest a promising future in this field. The related compound 2',4'-dihydroxyacetophenone (B118725) (also known as Resacetophenone) is a recognized cosmetic ingredient. nih.govnist.gov Phenolic compounds, in general, are highly valued in dermatology for their potent antioxidant properties, which help protect the skin against damage from UV radiation and other environmental stressors. researchgate.netmdpi.com

Other dihydroxyacetophenone derivatives, such as 3,4-Dihydroxyacetophenone, are utilized as precursors for antioxidants in cosmetic formulations. nbinno.com Given that this compound shares the core phenolic structure responsible for these antioxidant effects, it represents a strong candidate for investigation as a functional ingredient in skincare products aimed at providing photoprotection and anti-aging benefits.

Applications in Organic Synthesis as a Precursor or Intermediate

The primary and most established role of this compound is as a versatile intermediate in organic synthesis. chembk.com Its molecular structure, containing reactive hydroxyl and ketone functional groups, allows it to participate in a wide array of chemical reactions to form new chemical bonds and more complex molecules. chembk.com

A principal application is in the Claisen-Schmidt condensation reaction, where it reacts with various substituted benzaldehydes to yield a diverse library of chalcones. jocpr.comajpps.org This reaction is fundamental to producing compounds for biological screening and developing new materials. chembk.com The accessibility of this precursor allows chemists to systematically alter the structure of the resulting chalcones to fine-tune their properties for specific applications in medicine and materials science. researchgate.netresearchgate.net

Precursor CompoundReaction TypeResulting Product ClassPotential Application
This compoundClaisen-Schmidt Condensation2'-HydroxychalconesAnti-inflammatory agents, Anticancer drugs researchgate.netresearchgate.net
This compoundAlkylation / AcylationEther/Ester DerivativesDrug discovery, Materials science rsc.org

Development of Structure-Activity Relationships for Novel Bioactivities

The this compound scaffold is an excellent platform for conducting structure-activity relationship (SAR) studies. By systematically modifying its structure and observing the effects on biological activity, researchers can design new molecules with enhanced potency and selectivity.

For instance, studies on derivatives of the closely related 2,4-dihydroxyacetophenone have yielded potent inhibitors of phosphodiesterase (PDE) enzymes, which are important targets in various diseases. nih.gov Research on chalcones derived from substituted acetophenones has revealed that the type and position of substituents on the aromatic rings are critical for their anti-inflammatory and cytotoxic activities. researchgate.netrsc.org One study found that derivatization of the 4'-hydroxyl group on a chalcone (B49325) scaffold significantly influenced its cytotoxicity against cancer cell lines. rsc.org These findings underscore the potential for creating novel bioactive compounds by strategically modifying the this compound core.

Bioactivity of 2,4-Dihydroxyacetophenone Derivatives (Bis-Schiff Bases) as PDE Inhibitors

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of various derivatives against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3). Lower values indicate higher potency. Data sourced from a study on related acetophenone derivatives. nih.gov

Compound DerivativePDE-1 Inhibition (IC₅₀ in µM)PDE-3 Inhibition (IC₅₀ in µM)
4-(1-((4-bromo-2-fluorobenzylidene)hydrazono)ethyl)benzene-1,3-diol0.05 ± 0.110.012 ± 0.32
4-(1-((2,4-dichlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol0.11 ± 0.010.021 ± 0.11
4-(1-((3-nitrobenzylidene)hydrazono)ethyl)benzene-1,3-diol1.09 ± 0.031.01 ± 0.22
4-(1-((3-hydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol8.02 ± 1.03Inactive
Suramin (Standard)10.05 ± 1.011.05 ± 0.28

Integration into Multi-component Systems and Combination Therapies

Future research may explore the integration of this compound derivatives into multi-component systems and combination therapies. Phenolic compounds such as resveratrol (B1683913) and curcumin (B1669340) are already being studied as adjuvants in cancer therapy, where they may enhance the efficacy of conventional treatments and reduce side effects. gsconlinepress.com Given the demonstrated anticancer and anti-inflammatory properties of chalcones derived from this acetophenone, these derivatives could be investigated for similar synergistic effects. researchgate.netresearchgate.net A potential application could involve combining a chalcone derivative with a standard chemotherapeutic drug to target cancer cells through multiple pathways or to mitigate treatment-related inflammation. This remains a prospective area of research that leverages the known biological activities of its derivatives.

Challenges and Opportunities in Targeted Therapeutic Development

The development of this compound and its derivatives for therapeutic use presents both challenges and opportunities.

Challenges: A significant hurdle for phenolic compounds in drug development is often their poor bioavailability, which can stem from low water solubility, instability in the gastrointestinal tract, and inefficient absorption across biological membranes. researchgate.netnih.govresearchgate.net Ensuring that a sufficient concentration of the active compound reaches the target site in the body is a critical challenge that requires advanced formulation strategies. nih.gov Furthermore, translating promising results from in vitro experiments to in vivo efficacy can be difficult, as the high concentrations used in laboratory settings may not be safely achievable in humans. nih.gov

Opportunities: Despite the challenges, the opportunities are substantial. The acetophenone core is a proven and valuable scaffold in medicinal chemistry, providing a solid foundation for drug discovery. nih.gov The broad range of biological activities associated with phenolic compounds, including antioxidant, anti-inflammatory, and anticancer effects, offers numerous avenues for therapeutic development. gsconlinepress.comresearchgate.net The ability of these molecules to modulate key signaling pathways involved in major diseases makes them highly attractive candidates for novel drug development. mdpi.comgsconlinepress.com The straightforward chemistry involved in creating derivatives also facilitates the rapid optimization of lead compounds to improve their pharmacological profiles. ajpps.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2',4'-Dihydroxy-3'-propylacetophenone, and how do they influence experimental design?

  • Molecular formula : C₁₁H₁₄O₃; Molecular weight : 194.23 g/mol; Melting point : 124–127°C; CAS No. : 40786-69-4 .
  • Methodological considerations : The melting point range indicates potential polymorphism or impurities, requiring verification via differential scanning calorimetry (DSC). Hydroxyl and ketone groups suggest solubility in polar solvents (e.g., methanol, DMSO), but the propyl substituent may reduce aqueous solubility. For chromatographic analysis, reverse-phase HPLC with C18 columns and UV detection (λ ~280 nm) is recommended due to aromatic absorption .

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Friedel-Crafts acylation : A common method for acetophenone derivatives, involving propylation of 2,4-dihydroxyacetophenone. However, regioselectivity challenges may arise due to competing substitutions at the 3' position .
  • Alternative approach : Propyl Grignard reagent addition to a pre-acylated phenolic precursor, followed by deprotection. This method requires anhydrous conditions and strict temperature control to avoid side reactions .
  • Key validation : Confirm product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to distinguish from structural analogs like 2',4'-dihydroxy-3'-methoxyacetophenone .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, hydroxyl positioning) affect the bioactivity of this compound?

  • Structure-activity relationship (SAR) :

Modification Impact on Activity Reference
Propyl → MethylReduced lipophilicity; lower membrane permeability
3'-OH → 3'-OCH₃Decreased antioxidant activity due to reduced H-donor capacity
4'-OH acetylationLoss of hydrogen-bonding interactions with targets
  • Experimental validation : Use comparative assays (e.g., DPPH radical scavenging for antioxidants, MIC assays for antimicrobial activity) to quantify effects. Molecular docking can predict interactions with enzymes like tyrosinase or cytochrome P450 .

Q. How can conflicting data on the compound’s solubility and stability be resolved in different experimental systems?

  • Observed contradictions : Some studies report solubility in ethanol >50 mg/mL, while others note precipitation in aqueous buffers (pH 7.4) .
  • Resolution strategies :

  • Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin encapsulation for in vitro assays. For in vivo studies, employ nanoformulations to enhance bioavailability .
  • Stability : Conduct pH-dependent stability studies (pH 2–9) with LC-MS monitoring. Degradation products (e.g., quinone derivatives via oxidation) may require antioxidant stabilizers (e.g., ascorbic acid) .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound in complex matrices?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.5 ppm for acetophenone methyl, δ ~6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~210 ppm for ketone carbon) .
  • Mass Spectrometry : HRMS (ESI+) expected m/z 195.1 [M+H]⁺; fragmentation patterns (e.g., loss of propyl group) aid in structural confirmation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antifungal vs. non-active) across studies?

  • Potential causes : Variability in assay conditions (e.g., fungal strain, inoculum size), compound purity, or solvent effects.
  • Mitigation :

  • Standardize protocols (CLSI guidelines for antifungal assays).
  • Include positive controls (e.g., fluconazole) and validate purity via HPLC (>98%) .
  • Test analogs (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) to identify critical substituents for activity .

Methodological Recommendations

Q. What in silico tools are suitable for predicting the pharmacokinetics of this compound?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.1), blood-brain barrier permeability (low), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding to targets like COX-2 or TNF-α to guide lead optimization .

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm); Mobile phase : Acetonitrile:0.1% formic acid (60:40); Flow rate : 1.0 mL/min; Detection : 280 nm .
  • Forced degradation : Expose to heat (80°C), UV light, and oxidative (H₂O₂) conditions. Monitor degradation peaks and validate specificity via spiked impurity standards .

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Feasible Synthetic Routes

Reactant of Route 1
2',4'-Dihydroxy-3'-propylacetophenone
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Reactant of Route 2
2',4'-Dihydroxy-3'-propylacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.